molecular formula C27H40N2O B8243255 (S)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8243255
M. Wt: 408.6 g/mol
InChI Key: LZPSNZYMTLLNPR-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. The process may start with the preparation of the pyridinyl and cyclohexyl intermediates, followed by their coupling under specific conditions to form the oxazole ring. Common reagents used in these reactions include cyclohexyl bromide, pyridine derivatives, and various catalysts to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydrooxazole derivatives: Compounds with similar oxazole rings but different substituents.

    Pyridinyl derivatives: Compounds featuring the pyridine ring with various functional groups.

    Cyclohexyl derivatives: Compounds containing the cyclohexyl group with different attached moieties.

Uniqueness

(S)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(4S)-4-cyclohexyl-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h10,17-18,20-22,25-26H,1-9,11-16,19H2/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPSNZYMTLLNPR-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2COC(=N2)C3=NC(=CC=C3)C(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.